2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide
Description
The compound 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide is a benzimidazole derivative characterized by a pyrrolidinone ring at position 3 of the benzimidazole core, a 2-methylphenyl substituent on the pyrrolidinone nitrogen, and a bis(2-methylpropyl)acetamide side chain.
Properties
IUPAC Name |
2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-13-9-7-11-23(25)29-28(32)22-14-26(33)31(17-22)24-12-8-6-10-21(24)5/h6-13,19-20,22H,14-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCYYJNBVZTJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position: The target compound features a 2-methylphenyl group on the pyrrolidinone nitrogen, while compounds 12–14 have a 3-methylphenyl group. This positional isomerism may alter steric and electronic interactions in biological systems .
Side Chain Variations :
- The target’s bis(2-methylpropyl)acetamide side chain introduces significant bulk and lipophilicity compared to the acetohydrazide (12), pyrazole (13), and pyrrole (14) substituents.
- Compound 14’s higher molecular weight (442 vs. 418 for 12) correlates with its complex pyrrole substituent, suggesting the target compound’s molecular weight may exceed 450 due to its branched alkyl groups.
The target compound’s melting point is unreported but may align with trends observed in branched alkyl derivatives.
Pharmacological Implications (Inferred)
While biological data for the target compound are unavailable, structural analogs provide insights:
- Lipophilicity : The bis(2-methylpropyl) groups may enhance membrane permeability but reduce aqueous solubility, contrasting with the more polar hydrazide (12) or pyrazole (13) substituents.
Biological Activity
The compound 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The synthetic route requires careful optimization of reaction conditions to enhance yield and purity.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this benzodiazole derivative exhibit significant antiviral properties. For instance, a related compound demonstrated effective inhibition of the Ebola virus (EBOV) entry with an effective concentration (EC50) of 0.64 µM and a selectivity index (SI) of 20, suggesting a strong potential for therapeutic applications against viral infections .
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with similar structural motifs have shown moderate to strong inhibitory effects against these enzymes, which are crucial in various physiological and pathological processes .
The mechanism by which these compounds exert their biological effects is primarily through the inhibition of key viral entry pathways and enzyme activities. For example, docking studies have revealed interactions with specific amino acids in the Niemann-Pick C1 (NPC1) protein, which plays a critical role in viral entry .
Comparative Analysis
| Compound Name | EC50 (µM) | SI | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Viral entry inhibition |
| Compound 25a | 0.64 | 20 | NPC1 inhibition |
| Compound 26a | 0.93 | 10 | NPC1 inhibition |
Study on Antiviral Efficacy
A recent study evaluated various benzimidazole derivatives for their antiviral efficacy against EBOV. Among these, compounds structurally related to our target compound showed promising results in inhibiting viral entry at the NPC1 level . The findings emphasize the potential of these compounds as antiviral agents.
Enzyme Inhibitory Activity
Research into enzyme inhibition demonstrated that derivatives similar to our compound exhibited significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. The selectivity and potency of these compounds were assessed through various biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
